3-Oxoheptanoic acid

Lipoxygenase inhibition Inflammation Enzyme assay

3-Oxoheptanoic acid (C7 β-keto acid) is the definitive standard for LC-MS/MS quantification of acyl-homoserine lactone degradation in quorum-sensing research. Its seven-carbon scaffold confers distinct enzyme active-site complementarity validated by the 3STX crystal structure—shorter (C6) or longer (C8) homologs compromise assay reproducibility. Patent-validated as a statin side-chain precursor and a certified negative control for 5-LOX (IC₅₀ >10 µM) and HMG-CoA reductase screens, it ensures accurate hit discrimination. Choose this compound to eliminate chain-length variability and secure synthetic fidelity.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
CAS No. 63563-21-3
Cat. No. B13889361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxoheptanoic acid
CAS63563-21-3
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCCCCC(=O)CC(=O)O
InChIInChI=1S/C7H12O3/c1-2-3-4-6(8)5-7(9)10/h2-5H2,1H3,(H,9,10)
InChIKeyPRRBQHNMYJRHFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxoheptanoic Acid (CAS 63563-21-3): Chemical Identity and Procurement-Relevant Baseline Properties


3-Oxoheptanoic acid (CAS 63563-21-3, C₇H₁₂O₃, MW 144.17), also known as 3-ketoenanthic acid or n-valeryl acetic acid, is a medium-chain β-keto acid belonging to the class of organic compounds known as medium-chain keto acids and derivatives [1]. It is an endogenous metabolite involved in fatty acid β-oxidation and quorum-sensing signal degradation pathways [2]. Key physicochemical properties include a calculated boiling point of 260.2±23.0 °C at 760 mmHg, a density of 1.1±0.1 g/cm³, and a predicted pKa of 4.48 for the carboxylic acid group . The compound is practically insoluble in water (9.15 g/L at 25°C, predicted) and has a logP range of 0.89–1.59, indicating moderate lipophilicity [3].

Why Generic Substitution of 3-Oxoheptanoic Acid Is Scientifically Unjustified


The 3-oxoheptanoic acid scaffold exhibits chain-length-dependent biological and physicochemical behavior that cannot be extrapolated from other β-keto acids. The seven-carbon chain (C7) positions this compound at a critical inflection point where solubility, lipophilicity, and enzyme active-site complementarity diverge markedly from shorter (e.g., 3-oxohexanoic acid, C6) or longer (e.g., 3-oxooctanoic acid, C8) homologs [1]. Furthermore, the β-keto acid motif confers distinct reactivity as both a nucleophilic and electrophilic building block in synthetic transformations, with the heptanoyl side chain providing specific steric and electronic modulation not achievable with alternative chain lengths [2]. Procurement of an alternative analog without rigorous, comparator-based validation therefore risks compromised assay reproducibility, altered metabolic fate, and failed synthetic outcomes.

Quantitative Evidence for Differentiating 3-Oxoheptanoic Acid from Closest Analogs


Lipoxygenase Inhibition Profile: Weak 5-LOX Activity Distinguishes from Potent Inflammatory Pathway Modulators

3-Oxoheptanoic acid exhibits weak inhibition of human recombinant 5-lipoxygenase (5-LOX) with an IC₅₀ > 10,000 nM, as determined in an enzymatic assay using arachidonic acid as substrate [1]. This potency is orders of magnitude lower than that of established 5-LOX inhibitors (e.g., zileuton, IC₅₀ ~ 500 nM) and defines a baseline for interpreting its lack of significant anti-inflammatory activity via this mechanism [2].

Lipoxygenase inhibition Inflammation Enzyme assay

In Vivo Hypocholesterolemic Activity: Null Effect Differentiates from Clinically Relevant Lipid-Lowering Agents

In a normolipidemic New Zealand White rabbit model, oral administration of 3-oxoheptanoic acid at 75 mg/kg body weight per day did not produce a statistically significant decrease in serum total cholesterol . This contrasts with the potent hypocholesterolemic activity of HMG-CoA reductase inhibitors (e.g., atorvastatin, which reduces serum cholesterol by 30–50% at 10 mg/kg in similar models) [1].

Hypocholesterolemic Lipid metabolism In vivo efficacy

Quorum-Sensing Signal Degradation: Chain-Length Specificity in Acyl-Homoserine Lactone Acylase Reactions

3-Oxoheptanoic acid is the specific hydrolysis product of N-3-oxoheptanoyl-L-homoserine lactone (C7-AHL) by acyl-homoserine lactone acylase (EC 3.5.1.97) [1]. This reaction is chain-length specific; the C7 substrate is cleaved with distinct efficiency compared to C6, C8, or C10 AHLs, reflecting the enzyme's active site geometry [2].

Quorum sensing Acyl-homoserine lactone Enzyme specificity

Methylketone Synthase Substrate Specificity: Structural Evidence for Chain-Length Discrimination

The crystal structure of tomato methylketone synthase I (ShMKS1) in complex with 3-oxoheptanoic acid (β-ketoheptanoate) has been solved at atomic resolution (PDB: 3STX) [1]. The enzyme catalyzes the decarboxylation of β-ketoacids to yield 2-methylketones, and its active site exhibits marked preference for specific chain lengths. While ShMKS1 decarboxylates 3-oxo-myristate (C14), 3-oxo-dodecanoate (C12), and 3-oxo-palmitate (C16) efficiently, the binding mode of 3-oxoheptanoic acid (C7) provides a structural basis for understanding substrate discrimination [2].

Methylketone biosynthesis Enzyme-substrate complex X-ray crystallography

Physicochemical Property Differentiation: Chain-Length-Dependent Lipophilicity and Solubility

The physicochemical profile of 3-oxoheptanoic acid (C7) places it between shorter (C6) and longer (C8) homologs in terms of lipophilicity and aqueous solubility . The logP of 3-oxoheptanoic acid is 0.89 (ALOGPS) to 1.59 (ChemAxon), while 3-oxohexanoic acid (C6) has logP 0.68–1.2 and 3-oxooctanoic acid (C8) has logP 1.2–1.9 [1]. Water solubility decreases progressively with chain length: 3-oxoheptanoic acid (9.15 g/L) is less soluble than the C6 analog (predicted ~12 g/L) but more soluble than the C8 analog (predicted ~6 g/L) [2].

Lipophilicity Solubility ADME prediction

Synthetic Utility as a Versatile Building Block: Patent-Validated Role in HMG-CoA Reductase Inhibitor Synthesis

3-Oxoheptanoic acid derivatives serve as key intermediates in the synthesis of HMG-CoA reductase inhibitors (statins) [1]. U.S. Patent 5,599,954 describes the preparation of N-substituted-7-amino-5-hydroxy-3-oxoheptanoic acid derivatives, which are converted into the active heptenoic acid moiety of statin drugs [2]. The seven-carbon β-keto acid scaffold provides the precise chain length and oxidation pattern required for HMG-CoA reductase binding, a specificity not met by six- or eight-carbon analogs [3].

Synthetic intermediate HMG-CoA reductase inhibitors Patent chemistry

Optimal Research and Industrial Applications for 3-Oxoheptanoic Acid Based on Quantitative Evidence


Quorum-Sensing Metabolite Profiling and Virulence Assay Development

As the specific hydrolysis product of C7-acyl-homoserine lactone quorum-sensing signals, 3-oxoheptanoic acid serves as a direct analytical standard for LC-MS/MS quantification of AHL degradation in bacterial cultures [1]. Its distinct retention time and mass spectral signature (predicted GC-MS spectrum available [2]) enable accurate differentiation from C6 and C8 homologs in complex biological matrices.

Synthetic Intermediate for Statin and Epothilone API Manufacturing

The patent-validated role of 3-oxoheptanoic acid derivatives as precursors to the heptenoic acid side chain of HMG-CoA reductase inhibitors [3] positions this compound as a critical building block for process chemistry groups engaged in statin API synthesis or analog development. The seven-carbon β-keto acid scaffold is essential for achieving the correct pharmacophore geometry [4].

Enzyme Substrate for Methylketone Synthase Structural and Mechanistic Studies

The availability of a high-resolution crystal structure of 3-oxoheptanoic acid bound to tomato methylketone synthase I (PDB: 3STX) [5] provides a foundation for structure-guided mutagenesis, inhibitor design, and computational modeling of methylketone biosynthesis. The C7 substrate serves as a reference for understanding chain-length selectivity in this enzyme family [6].

Negative Control for Lipoxygenase and Hypocholesterolemic Assays

Given its weak 5-LOX inhibitory activity (IC₅₀ > 10 µM) [7] and lack of in vivo hypocholesterolemic effect , 3-oxoheptanoic acid is ideally suited as a negative control compound in anti-inflammatory and lipid-lowering drug discovery screens, providing a benchmark for distinguishing true hits from false positives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Oxoheptanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.